3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)propanamide
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Overview
Description
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROP-2-EN-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROP-2-EN-1-YL)PROPANAMIDE typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with primary amines under acidic conditions.
Amide Formation: The isoindoline derivative is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline core, potentially leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the prop-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, isoindoline derivatives have been studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.
Medicine
Medicinally, compounds similar to 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROP-2-EN-1-YL)PROPANAMIDE have shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, isoindoline derivatives can interact with proteins, enzymes, or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the protein’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindoline derivative used in organic synthesis.
Thalidomide: A well-known isoindoline derivative with significant medicinal properties.
Lenalidomide: A derivative of thalidomide with improved efficacy and safety profile.
Uniqueness
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROP-2-EN-1-YL)PROPANAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoindoline derivatives.
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C14H14N2O3/c1-2-8-15-12(17)7-9-16-13(18)10-5-3-4-6-11(10)14(16)19/h2-6H,1,7-9H2,(H,15,17) |
InChI Key |
JCACNFOCOROTOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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